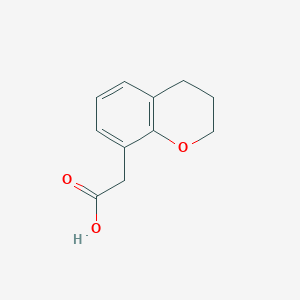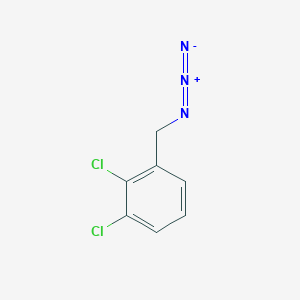
1-bromo-4-(propan-2-yloxy)butane
Vue d'ensemble
Description
1-bromo-4-(propan-2-yloxy)butane is an organic compound that belongs to the class of alkyl bromides. It is commonly used as a brominating agent in organic and medicinal chemistry. The compound has the molecular formula C₇H₁₅BrO and a molecular weight of 195.10 g/mol. It is a colorless liquid that is insoluble in water but soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-bromo-4-(propan-2-yloxy)butane can be synthesized through various methods. One common method involves the reaction of 4-hydroxybutyl bromide with isopropanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: As a primary alkyl bromide, it is prone to nucleophilic substitution reactions (S_N2 mechanism).
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium ethoxide in ethanol are typically employed.
Major Products Formed
Nucleophilic Substitution: The major products are ethers, alcohols, or amines, depending on the nucleophile used.
Elimination: The major product is an alkene.
Applications De Recherche Scientifique
1-bromo-4-(propan-2-yloxy)butane has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(propan-2-yloxy)butane primarily involves its role as an alkylating agent. It reacts with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modification of protein function . The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromobutane: A primary alkyl bromide with the molecular formula C₄H₉Br.
2-Bromobutane: A secondary alkyl bromide with the molecular formula C₄H₉Br.
1-Bromo-2-propanol: An organic compound with the molecular formula C₃H₇BrO.
Uniqueness
1-bromo-4-(propan-2-yloxy)butane is unique due to its specific structure, which includes both a bromine atom and an isopropoxy group. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
1-bromo-4-propan-2-yloxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMITPIOKXNEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)



![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)




![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)



